molecular formula C16H21N3 B8477254 2-[4-(1-Naphthyl)-1-piperazinyl]ethanamine

2-[4-(1-Naphthyl)-1-piperazinyl]ethanamine

Cat. No. B8477254
M. Wt: 255.36 g/mol
InChI Key: MBPUXARSVLMTGQ-UHFFFAOYSA-N
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Patent
US07214798B2

Procedure details

0.17 ml (3.55 mmol) of hydrazine monohydrate is added slowly at room temperature to a solution of 1.14 g (2.96 mmol) of 2-{2-[4-(1-naphthyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione, prepared in step 1.1, in 15 ml of ethanol. The reaction mixture is then refluxed for 1 hour.
Quantity
0.17 mL
Type
reactant
Reaction Step One
Name
2-{2-[4-(1-naphthyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.NN.[C:4]1([N:14]2[CH2:19][CH2:18][N:17]([CH2:20][CH2:21][N:22]3C(=O)C4C(=CC=CC=4)C3=O)[CH2:16][CH2:15]2)[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][CH:5]=1>C(O)C>[C:4]1([N:14]2[CH2:15][CH2:16][N:17]([CH2:20][CH2:21][NH2:22])[CH2:18][CH2:19]2)[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.17 mL
Type
reactant
Smiles
O.NN
Name
2-{2-[4-(1-naphthyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione
Quantity
1.14 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)N1CCN(CC1)CCN1C(C2=CC=CC=C2C1=O)=O
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then refluxed for 1 hour
Duration
1 h

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC2=CC=CC=C12)N1CCN(CC1)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.